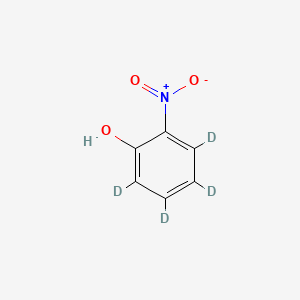

2-Nitrophenol-3,4,5,6-d4

Beschreibung

2-Nitrophenol-3,4,5,6-d4 (CAS 93951-78-1) is a deuterated derivative of 2-nitrophenol (CAS 88-75-5), where four hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced by deuterium. Its molecular formula is C₆D₄HNO₃, with a molecular weight of 143.1334 g/mol . This stable isotope-labeled compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic purity (>98 atom% D) . It is stored at +4°C and transported at room temperature .

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUPABOKLQSFBK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-78-1 | |

| Record name | Phen-2,3,4,5-d4-ol, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93951-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitrophenol-3,4,5,6-d4 can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling. One common method involves the nitration of deuterated phenol derivatives under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of 2-Nitrophenol-3,4,5,6-d4 typically involves large-scale nitration reactions using deuterated phenol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitrophenol-3,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

2-Nitrophenol-3,4,5,6-d4 is widely utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling allows for:

- Quantification : Improved accuracy in measuring concentrations of nitrophenols in complex mixtures.

- Structural Elucidation : Enhanced sensitivity for identifying molecular structures due to distinct mass differences between labeled and unlabeled compounds.

Environmental Studies

In environmental research, this compound is employed to trace the degradation pathways of pollutants. Its unique mass properties enable researchers to:

- Monitor Pollutants : Track the fate of nitrophenol derivatives in various environmental matrices.

- Assess Biodegradation : Study the metabolic pathways of environmental contaminants and their interactions with biological systems.

Pharmaceutical Research

The compound plays a crucial role in drug metabolism studies due to its isotopic labeling. Applications include:

- Metabolic Pathway Analysis : Understanding how drugs are processed within biological systems.

- Pharmacokinetics Studies : Investigating the absorption, distribution, metabolism, and excretion of drugs using deuterated compounds to differentiate between metabolites.

Biological Research

2-Nitrophenol-3,4,5,6-d4 is valuable in enzymatic studies and mechanistic investigations due to its structural similarity to non-deuterated nitrophenol. Key applications include:

- Enzyme Kinetics : Serving as a substrate to determine kinetic parameters and understand enzyme-substrate interactions.

- Mechanistic Studies : Investigating specific reaction mechanisms through isotope effects that provide insights into bond interactions during enzymatic reactions.

Enzyme Kinetics Study

A study demonstrated that 2-Nitrophenol-3,4,5,6-d4 could be used to investigate catalytic mechanisms of enzymes. The isotope effect observed provided insights into C-H bond interactions during enzymatic reactions.

Toxicokinetics Research

Research examining paraoxon metabolism highlighted the role of 2-Nitrophenol-3,4,5,6-d4 in understanding toxicological effects and enzyme inhibition dynamics.

Electrochemical Detection

Recent advancements show that this compound can be detected using electrochemical sensors, enhancing sensitivity for detecting low concentrations of nitrophenols in environmental samples.

Wirkmechanismus

The mechanism of action of 2-Nitrophenol-3,4,5,6-d4 involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The deuterium atoms provide isotopic labeling, allowing for detailed studies of reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated 2-Nitrophenol (CAS 88-75-5)

- Molecular Formula: C₆H₅NO₃

- Molecular Weight : 139.11 g/mol (vs. 143.13 g/mol for the deuterated form)

- Key Differences: The non-deuterated form lacks isotopic labeling, making it unsuitable for traceability in quantitative MS/NMR. Deuteration reduces vibrational modes, altering spectroscopic properties (e.g., IR absorption peaks shift slightly) .

- Applications : Used as a precursor in organic synthesis and dye manufacturing, unlike its deuterated counterpart, which is reserved for analytical standardization .

4-Nitrophenol-d4 (CAS 93951-79-2)

- Molecular Formula: C₆D₄HNO₃

- Molecular Weight: 143.13 g/mol (identical to 2-nitrophenol-d4)

- Structural Difference : The nitro group is at the para position (position 4) instead of the ortho position (position 2) .

- Impact on Properties: Acidity: 4-Nitrophenol is more acidic (pKa ~7.1) than 2-nitrophenol (pKa ~7.2) due to resonance stabilization of the conjugate base. Applications: Both isomers serve as isotopic standards, but their positional differences make them distinguishable in chromatographic separation .

2-Chloro-4-Nitrophenol (CAS 619-08-9)

- Molecular Formula: C₆H₄ClNO₃

- Molecular Weight : 173.55 g/mol

- Structural Features : Contains a chloro substituent at position 2 and a nitro group at position 4 .

- Comparison: Electron-Withdrawing Effects: The chlorine atom enhances the nitro group’s electron-withdrawing effect, increasing acidity (pKa ~4.1) compared to nitrophenol-d4. Applications: Used as an intermediate in pesticide and dye synthesis, unlike nitrophenol-d4, which is non-reactive in synthetic pathways .

Deuterated Toluene Derivatives (e.g., 4-Chlorotoluene-2,3,5,6-d4)

- Example : 4-Chlorotoluene-2,3,5,6-d4 (CAS 85577-24-8)

- Molecular Formula : C₇D₄ClH₃

- Molecular Weight : 130.60 g/mol .

- Key Contrast: Lacks a phenolic -OH group, making it less polar and unsuitable for applications requiring hydrogen bonding (e.g., chromatography standards). Used in environmental analysis of volatile organic compounds rather than isotopic tracing .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Isotopic Purity: Deuterated nitrophenols (e.g., 2-nitrophenol-d4) exhibit >98% isotopic enrichment, critical for minimizing interference in quantitative MS .

- Positional Isomerism : Ortho vs. para nitro substitution affects acidity and solubility, influencing their roles in analytical workflows .

Biologische Aktivität

Overview

2-Nitrophenol-3,4,5,6-d4 is a deuterated derivative of 2-nitrophenol, characterized by the presence of four deuterium atoms. This compound is notable for its applications in biological and chemical research due to its unique isotopic labeling and the presence of a nitro group, which influences its reactivity and biological interactions.

- Molecular Formula : C6H3D4N1O3

- Molecular Weight : 157.16 g/mol

- Structure : The compound consists of a phenolic ring with a nitro group at the second position and deuterium substitutions at the 3, 4, 5, and 6 positions.

The biological activity of 2-Nitrophenol-3,4,5,6-d4 is primarily attributed to its interaction with various molecular targets:

- Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's reactivity with biological molecules.

- Isotopic Labeling : The deuterium atoms allow for detailed mechanistic studies in reaction kinetics and metabolic pathways.

Antimicrobial Activity

Research indicates that 2-Nitrophenol derivatives exhibit significant antimicrobial properties. Studies have shown that:

- Inhibition of Bacterial Growth : At concentrations ranging from 1 to 5 mg/mL, some derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

| Compound | Concentration (mg/mL) | Bacterial Strains Inhibited |

|---|---|---|

| 2-Nitrophenol-3,4,5,6-d4 | 5 | S. aureus, B. cereus |

| Hydrazone Derivative | 5 | S. aureus, B. cereus, P. carotovorum |

Enzyme Interaction Studies

2-Nitrophenol-3,4,5,6-d4 has been utilized in studies exploring enzyme kinetics and interactions:

- Enzyme Substrate Interactions : The compound serves as a substrate for various enzymes, allowing researchers to analyze the effects of isotopic labeling on enzymatic activity .

Pharmacokinetics

The pharmacokinetic profile of 2-Nitrophenol-3,4,5,6-d4 has been investigated in several studies:

- Absorption and Distribution : It is rapidly absorbed into biological systems and can cross blood-brain barriers due to its small molecular size .

Study on Neurotoxicity

A study evaluated the neurotoxic effects of paraoxon (a related compound) and its conversion to nitrophenols in vivo. Results indicated that nitrophenols could exacerbate neurotoxic symptoms induced by paraoxon exposure. The administration of atropine showed partial amelioration of symptoms associated with nitrophenol toxicity .

Mechanistic Studies

In mechanistic studies involving drug metabolism:

- Tracer Applications : 2-Nitrophenol-3,4,5,6-d4 has been used as a tracer in pharmacokinetic studies to understand drug metabolism pathways more effectively due to its unique isotopic labeling properties.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.